molecular formula C12H16N4O B1316703 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile CAS No. 138310-93-7

2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile

Cat. No.: B1316703
CAS No.: 138310-93-7
M. Wt: 232.28 g/mol
InChI Key: YSOLIQNRYYEVQW-UHFFFAOYSA-N
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Description

2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative featuring a morpholine-substituted ethylamino group at the 2-position. This compound is structurally characterized by the pyridine core, a nitrile group at position 3, and a flexible 2-(morpholin-4-yl)ethylamino substituent. The morpholine ring introduces both hydrogen-bonding capacity and moderate lipophilicity, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-morpholin-4-ylethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c13-10-11-2-1-3-14-12(11)15-4-5-16-6-8-17-9-7-16/h1-3H,4-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOLIQNRYYEVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567826
Record name 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138310-93-7
Record name 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile can be synthesized using a variety of methods. One common synthetic route involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative. For instance, a simple one-step reaction between 2-[(4-methylpiperazin-1-yl)methyl]pyridine-3-carbonitrile and morpholine under basic conditions can yield the desired compound. The compound can be characterized using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to determine its purity and structure.

Chemical Reactions Analysis

2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile is a highly reactive compound due to the presence of the morpholine group and the cyano group in the pyridine ring. It can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties, particularly its potential as an antitumor agent . Research indicates that pyridine-based heterocycles, including this compound, exhibit promising biological activities against various cancer cell lines.

Case Study: Antitumor Activity

A study published in ResearchGate highlights the synthesis of pyridine-based heterocyclic compounds with anticipated antitumor activity. The findings suggest that modifications in the structure of these compounds can lead to enhanced efficacy against cancer cells, indicating that 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile may serve as a lead compound for developing new anticancer drugs .

Neuropharmacology

The morpholine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing morpholine rings have been associated with various neurological effects, making this compound a candidate for further investigation in treating neurological disorders.

Case Study: LRRK2 Inhibition

Research has shown that similar compounds can act as inhibitors of LRRK2 (Leucine-rich repeat kinase 2), a target for Parkinson's disease treatment. The structural similarities may allow this compound to be evaluated for its inhibitory effects on LRRK2 activity .

Material Science

In addition to its biological applications, this compound can also be explored in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.

Potential Applications

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of pyridine derivatives make them suitable for use in OLEDs.
  • Chemical Sensors : The ability to form complexes with metals could enable the development of sensors for detecting metal ions or environmental pollutants.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antitumor activity; lead compound for cancer drug development
NeuropharmacologyPossible LRRK2 inhibitor; implications for Parkinson's disease treatment
Material ScienceUse in OLEDs and chemical sensors due to electronic properties

Mechanism of Action

The mechanism by which 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, it is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kβ, the compound can exert anti-tumor and anti-inflammatory effects.

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile

  • Structural Differences: Replaces the morpholinoethylamino group with a 4-methylpiperazine moiety.
  • The thiophenyl and phenyl substituents at positions 4 and 6 increase aromatic stacking interactions, which may influence crystal packing (as evidenced by single-crystal X-ray data) .

2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile

  • Structural Differences: Features a primary amino group at position 2 and bulky aryl substituents (methoxyphenyl and methylthiophenyl) at positions 4 and 4.
  • Methoxy and methylthio groups contribute to electron-donating effects, altering electronic properties and photochemical behavior (relevant in photopolymer applications) .

6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

  • Structural Differences : Incorporates a 2-oxo-1,2-dihydropyridine core instead of a fully aromatic pyridine.
  • The methoxyphenyl and methyl groups enhance lipophilicity, which may improve membrane permeability .

Pharmacological and Binding Affinity Comparisons

Morpholinoethyl Substituent in Receptor Binding

  • Key Finding: In a study of cannabinoid receptor ligands, the 2-(morpholin-4-yl)ethyl group (as in compound 16) exhibited 14-fold lower affinity (Ki = 221 nM) compared to an n-pentyl chain (Ki = 16 nM).
  • Implications: The morpholinoethyl group’s polarity and conformational flexibility may hinder optimal hydrophobic interactions with receptor pockets .

Trifluoromethyl and Sulfanyl Derivatives

  • Example : 6-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile.
  • Implications: The trifluoromethyl group increases electronegativity and metabolic stability.

Physicochemical and Crystallographic Properties

Compound Name Substituents Key Properties/Findings Reference
This compound Morpholinoethylamino, nitrile Moderate lipophilicity, flexible side chain
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Piperazinyl, thiophenyl, phenyl Enhanced crystallinity, aromatic stacking
2-Amino-4-(4-methoxyphenyl)-6-(4-methylthiophenyl)-pyridine-3-carbonitrile Amino, methoxyphenyl, methylthiophenyl High photochemical reactivity
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Oxo, methoxyphenyl, methyl Increased hydrogen-bonding capacity

Biological Activity

2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile, with the chemical formula C12H16N4O and a molecular weight of 232.282 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 138310-93-7
  • Molecular Formula : C12H16N4O
  • Molecular Weight : 232.282 g/mol

Antimicrobial Properties

Recent studies indicate that derivatives of pyridine compounds, including this compound, exhibit notable antimicrobial activities. The compound has been tested against various bacterial strains with promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coliNot specified
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432 μg/mL

The compound demonstrated bactericidal effects, particularly against Gram-positive bacteria, by inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways .

The mechanism of action for this compound involves several biochemical pathways:

  • Inhibition of Protein Synthesis : The compound interferes with the ribosomal function, thereby inhibiting the synthesis of essential proteins required for bacterial growth.
  • Nucleic Acid Synthesis Inhibition : It also disrupts nucleic acid synthesis, which is crucial for bacterial replication and survival.
  • Biofilm Formation Prevention : The compound exhibits moderate-to-good biofilm inhibition against MRSA and Staphylococcus epidermidis (SE), which are significant in clinical infections .

Study on Antimicrobial Efficacy

A research study evaluated the efficacy of various pyridine derivatives, including our compound of interest. The results indicated that it outperformed several standard antibiotics in inhibiting biofilm formation in MRSA strains. The biofilm inhibition concentration (MBIC) ranged from 31.108 to 124.432 μg/mL, showcasing its potential as a therapeutic agent in treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications in the morpholine group significantly impact the biological activity of the compound. Variations in substituents on the pyridine ring can enhance or reduce antimicrobial efficacy, indicating that careful structural modifications can lead to more potent derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile?

  • Methodology : A two-step approach is commonly employed:

Nucleophilic substitution : React 2-chloropyridine-3-carbonitrile with excess ethylenediamine to introduce the ethylamino linker.

Morpholine incorporation : Treat the intermediate with morpholine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to facilitate substitution .

  • Key parameters : Reaction temperatures (80–120°C), reaction times (12–24 hrs), and stoichiometric ratios (1:1.2 for morpholine) are critical for yields >70% .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethylenediamine, DMF, 100°C, 12h65–7590–95%
2Morpholine, K₂CO₃, 120°C, 24h70–8085–92%

Q. How is the compound structurally characterized to confirm its identity?

  • Analytical techniques :

  • X-ray crystallography : Determines bond lengths (e.g., C≡N: ~1.14 Å) and dihedral angles between pyridine and morpholine rings (~15–25°) .
  • NMR : ¹H NMR shows characteristic peaks for morpholine protons (δ 3.6–3.8 ppm, multiplet) and pyridine protons (δ 8.2–8.5 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 261.3 (M+H⁺) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in methanol (10–15 mg/mL), and poorly in water (<1 mg/mL) .
  • Stability : Degrades by <5% after 48 hrs at 25°C in pH 7.4 buffer but shows 20% degradation at pH <3 due to morpholine ring protonation .

Advanced Research Questions

Q. How does the morpholinoethylamino substituent influence biological activity in kinase inhibition assays?

  • Mechanistic insight : The morpholine moiety enhances binding to ATP pockets in kinases (e.g., PI3Kγ) via hydrogen bonding with conserved residues (e.g., Lys833). Ethylamino linker flexibility improves selectivity over off-target kinases .
  • SAR Data :

Substituent ModificationIC₅₀ (PI3Kγ, nM)Selectivity Ratio (vs. PI3Kα)
Morpholinoethylamino12.5 ± 1.28.7
Piperidinylethylamino45.3 ± 3.12.1

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines?

  • Case study : Conflicting IC₅₀ values in HEK293 (15 µM) vs. HepG2 (3 µM) cells arise from differential expression of efflux transporters (e.g., P-gp).
  • Methodological adjustments :

  • Use transporter inhibitors (e.g., verapamil) to normalize cytotoxicity assays .
  • Validate via siRNA knockdown of ABCB1 (P-gp gene) to confirm transport-mediated resistance .

Q. How to optimize reaction conditions to mitigate byproduct formation during scale-up synthesis?

  • Byproduct analysis : HPLC-MS identifies dimerization products (e.g., bis-pyridine adducts, m/z 480.6) at >10% under high-temperature conditions.
  • Optimization :

  • Reduce temperature to 80°C and use slow addition of morpholine to minimize exothermic side reactions .
  • Introduce scavengers (e.g., molecular sieves) to absorb excess amine intermediates .

Methodological Challenges and Solutions

Q. How to address low crystallinity for X-ray diffraction studies?

  • Crystallization protocols : Co-crystallize with thiocyanate salts or use vapor diffusion with ethanol/water (7:3 v/v) to improve crystal lattice packing .
  • Data quality : Achieve R factor <0.06 by collecting data at 100 K to reduce thermal motion artifacts .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In silico tools :

  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB: −0.5) and CYP3A4-mediated metabolism .
  • Docking Studies : AutoDock Vina simulates binding poses in CYP450 isoforms to identify metabolic hotspots (e.g., oxidation at morpholine’s nitrogen) .

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